Cas no 1361666-99-0 (Methyl 6-hydroxy-5-(2,3,6-trichlorophenyl)nicotinate)

Methyl 6-hydroxy-5-(2,3,6-trichlorophenyl)nicotinate Chemical and Physical Properties
Names and Identifiers
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- Methyl 6-hydroxy-5-(2,3,6-trichlorophenyl)nicotinate
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- Inchi: 1S/C13H8Cl3NO3/c1-20-13(19)6-4-7(12(18)17-5-6)10-8(14)2-3-9(15)11(10)16/h2-5H,1H3,(H,17,18)
- InChI Key: JNSZHVRBVVPBGN-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=C(C=1C1C(NC=C(C(=O)OC)C=1)=O)Cl)Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 489
- XLogP3: 3.3
- Topological Polar Surface Area: 55.4
Methyl 6-hydroxy-5-(2,3,6-trichlorophenyl)nicotinate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A024002540-1g |
Methyl 6-hydroxy-5-(2,3,6-trichlorophenyl)nicotinate |
1361666-99-0 | 97% | 1g |
$1,814.40 | 2022-04-03 | |
Alichem | A024002540-250mg |
Methyl 6-hydroxy-5-(2,3,6-trichlorophenyl)nicotinate |
1361666-99-0 | 97% | 250mg |
$680.00 | 2022-04-03 | |
Alichem | A024002540-500mg |
Methyl 6-hydroxy-5-(2,3,6-trichlorophenyl)nicotinate |
1361666-99-0 | 97% | 500mg |
$931.00 | 2022-04-03 |
Methyl 6-hydroxy-5-(2,3,6-trichlorophenyl)nicotinate Related Literature
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Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
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C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
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Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
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Chris H. Greene Faraday Discuss., 2004,127, 413-423
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Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
Additional information on Methyl 6-hydroxy-5-(2,3,6-trichlorophenyl)nicotinate
Methyl 6-hydroxy-5-(2,3,6-trichlorophenyl)nicotinate (CAS No. 1361666-99-0): A Comprehensive Overview
Methyl 6-hydroxy-5-(2,3,6-trichlorophenyl)nicotinate (CAS No. 1361666-99-0) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, exhibits a range of biological activities that make it a promising candidate for various therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of Methyl 6-hydroxy-5-(2,3,6-trichlorophenyl)nicotinate.
Chemical Structure and Properties
Methyl 6-hydroxy-5-(2,3,6-trichlorophenyl)nicotinate is a derivative of nicotinic acid with a molecular formula of C14H9Cl3O4. The compound features a nicotinate moiety linked to a 2,3,6-trichlorophenyl group via a hydroxylated carbon atom. The presence of multiple chlorine atoms and the hydroxyl group imparts unique chemical and physical properties to the molecule. These properties include high stability under various conditions and solubility in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.
The molecular weight of Methyl 6-hydroxy-5-(2,3,6-trichlorophenyl)nicotinate is approximately 348.57 g/mol. The compound is typically obtained as a white crystalline solid with a melting point ranging from 170°C to 172°C. Its high melting point and crystalline form make it suitable for various analytical techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.
Synthesis Methods
The synthesis of Methyl 6-hydroxy-5-(2,3,6-trichlorophenyl)nicotinate has been extensively studied in the literature. One common method involves the reaction of 2,3,6-trichlorophenol with methyl nicotinate in the presence of a suitable catalyst such as potassium carbonate (K2CO3). The reaction typically proceeds via an electrophilic substitution mechanism, leading to the formation of the desired product.
A more recent approach involves the use of microwave-assisted synthesis to enhance the yield and purity of Methyl 6-hydroxy-5-(2,3,6-trichlorophenyl)nicotinate. This method not only reduces reaction time but also minimizes side reactions and impurities. The use of green solvents such as water or ethanol further enhances the environmental sustainability of the synthesis process.
Biological Activities
Methyl 6-hydroxy-5-(2,3,6-trichlorophenyl)nicotinate has been shown to exhibit a range of biological activities that make it an attractive target for drug development. One of its most notable properties is its potent antioxidant activity. Studies have demonstrated that the compound can effectively scavenge free radicals and protect cells from oxidative stress-induced damage. This property makes it a potential candidate for treating various oxidative stress-related disorders such as neurodegenerative diseases and cardiovascular diseases.
In addition to its antioxidant activity, Methyl 6-hydroxy-5-(2,3,6-trichlorophenyl)nicotinate has also been found to possess anti-inflammatory properties. Research has shown that the compound can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). These findings suggest that it may be useful in managing inflammatory conditions such as arthritis and inflammatory bowel disease.
Potential Applications in Medicine
The unique combination of antioxidant and anti-inflammatory properties makes Methyl 6-hydroxy-5-(2,3,6-trichlorophenyl)nicotinate a promising candidate for various therapeutic applications. One area of particular interest is its potential use in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Preclinical studies have shown that the compound can protect neurons from oxidative stress-induced damage and reduce neuroinflammation.
In cardiovascular diseases, Methyl 6-hydroxy-5-(2,3,6-trichlorophenyl)nicotinate has been shown to improve endothelial function and reduce arterial stiffness. These effects may help in preventing or treating conditions such as hypertension and atherosclerosis.
Beyond these areas, there is growing interest in exploring the potential applications of Methyl 6-hydroxy-5-(2,3,6-trichlorophenyl)nicotinate in cancer therapy. Preliminary studies have indicated that the compound may have antiproliferative effects on certain types of cancer cells. Further research is needed to elucidate its mechanisms of action and evaluate its efficacy in preclinical models.
Conclusion
Methyl 6-hydroxy-5-(2,3,6-trichlorophenyl)nicotinate (CAS No. 1361666-99-0) is a versatile compound with a unique chemical structure that confers multiple biological activities. Its potent antioxidant and anti-inflammatory properties make it a promising candidate for various therapeutic applications in neurodegenerative diseases, cardiovascular diseases, and potentially cancer therapy. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical benefits.
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